Bazedoxifene-4'-Glucuronide

説明

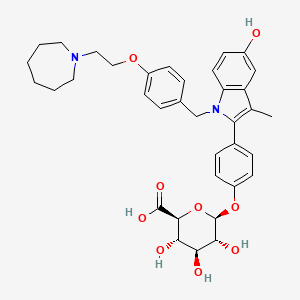

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-hydroxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N2O9/c1-22-28-20-25(39)10-15-29(28)38(21-23-6-11-26(12-7-23)45-19-18-37-16-4-2-3-5-17-37)30(22)24-8-13-27(14-9-24)46-36-33(42)31(40)32(41)34(47-36)35(43)44/h6-15,20,31-34,36,39-42H,2-5,16-19,21H2,1H3,(H,43,44)/t31-,32-,33+,34-,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGWKISUWBXXJZ-VNOFEJHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747083 | |

| Record name | 4-[1-({4-[2-(Azepan-1-yl)ethoxy]phenyl}methyl)-5-hydroxy-3-methyl-1H-indol-2-yl]phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328933-64-8 | |

| Record name | Bazedoxifene-4'-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328933648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[1-({4-[2-(Azepan-1-yl)ethoxy]phenyl}methyl)-5-hydroxy-3-methyl-1H-indol-2-yl]phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAZEDOXIFENE-4'-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7UK9P79LJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Identification of Bazedoxifene 4 Glucuronide

Major Metabolic Pathways of Bazedoxifene (B195308)

Primary Role of Glucuronidation

The principal metabolic pathway for bazedoxifene is glucuronidation. nih.goveuropa.eumanagedhealthcareexecutive.comtga.gov.au This is a Phase II metabolic reaction where a glucuronic acid moiety is attached to the parent drug, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. europa.eunih.gov This conjugation significantly increases the water solubility of the compound, facilitating its elimination from the body. nih.gov Studies have consistently shown that there is minimal to no cytochrome P450 (CYP) enzyme-mediated metabolism of bazedoxifene. nih.goveuropa.eutga.gov.audrugbank.com This low reliance on the CYP450 system reduces the likelihood of certain drug-drug interactions. managedhealthcareexecutive.com The glucuronidation process occurs primarily in the liver and the intestinal tract. europa.eutga.gov.aunih.gov

Identification of Bazedoxifene-4'-Glucuronide as a Key Metabolite

This compound, also referred to as M4, has been identified as a significant metabolite of bazedoxifene. ingentaconnect.com Its structure is confirmed through methods like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net In studies with human liver microsomes, this compound was found to be the predominant metabolite formed in vitro. ingentaconnect.com However, in human plasma following oral administration, it is considered a minor metabolite, with its concentration representing up to 20% of the total radioactivity from the drug. nih.gov The major circulating metabolite is its isomer, bazedoxifene-5-glucuronide. nih.goveuropa.eu

The identification of these glucuronide metabolites involves sophisticated analytical techniques. While mass spectrometry can confirm the addition of a glucuronic acid moiety by detecting a neutral loss of 176 Da, it does not definitively reveal the site of conjugation. researchgate.net Therefore, the distinction between this compound and its isomer is typically achieved by comparing their HPLC retention times with those of authentic reference standards. researchgate.net

Concurrent Formation of Other Glucuronide Metabolites

Alongside this compound, its positional isomer, Bazedoxifene-5-glucuronide (also known as M5), is formed. drugbank.comingentaconnect.com In fact, Bazedoxifene-5-glucuronide is the most abundant metabolite found circulating in human plasma, with concentrations approximately 10 times higher than those of the unchanged parent drug. europa.eudrugbank.comwikidoc.org It can constitute up to 95% of the circulating radioactivity derived from bazedoxifene. nih.gov

In addition to these two primary mono-glucuronides, other minor metabolites have been detected. Research has identified a di-glucuronide metabolite in human plasma and an N-oxide metabolite in feces.

Positional Isomerism in Bazedoxifene Glucuronidation

Bazedoxifene has two hydroxyl groups available for glucuronidation, leading to the formation of two main positional isomers:

This compound: Formed by conjugation at the hydroxyl group on the phenyl ring.

Bazedoxifene-5-glucuronide: Formed by conjugation at the hydroxyl group on the indole (B1671886) ring.

The ratio of these two isomers can vary depending on the biological system being studied. In vitro experiments using microsomal preparations have shown tissue-specific differences in their formation. For instance, the liver shows a preference for forming this compound, while the kidney predominantly produces Bazedoxifene-5-glucuronide. This contrasts with in vivo findings where Bazedoxifene-5-glucuronide is the major circulating metabolite. nih.govingentaconnect.com This discrepancy suggests that other factors, such as preferential excretion of the 4'-glucuronide into the bile, may influence the plasma concentrations of these isomers. fda.gov The primary UGT enzymes responsible for the glucuronidation of bazedoxifene have been identified as UGT1A1, UGT1A8, and UGT1A10. ingentaconnect.com

Data Tables

Table 1: Key Metabolites of Bazedoxifene in Humans

| Metabolite Name | Alternative Name | Site of Formation (In Vitro) | Relative Abundance in Plasma (In Vivo) |

|---|---|---|---|

| This compound | M4 | Predominantly Liver | Minor (up to 20%) nih.gov |

| Bazedoxifene-5-glucuronide | M5 | Predominantly Kidney | Major (up to 95%) nih.gov |

Table 2: UGT Enzymes Involved in Bazedoxifene Glucuronidation

| UGT Enzyme | Role in Metabolism |

|---|---|

| UGT1A1 | High activity in bazedoxifene glucuronidation ingentaconnect.com |

| UGT1A8 | High activity in bazedoxifene glucuronidation ingentaconnect.com |

Enzymology of Bazedoxifene 4 Glucuronide Formation

Role of Uridine Diphosphate-Glucuronosyltransferase (UGT) Isoforms

The UGT superfamily of enzymes is responsible for the glucuronidation of a wide array of substances, including drugs, environmental toxins, and endogenous compounds. ebrary.net Research has identified several UGT isoforms that actively participate in the glucuronidation of bazedoxifene (B195308), leading to the formation of Bazedoxifene-4'-Glucuronide.

While UGT1A1, UGT1A8, and UGT1A10 are the most active isoforms, other UGTs also contribute to the formation of bazedoxifene glucuronides, although to a lesser extent for the 4'-glucuronide. Research involving a panel of recombinant human UGT isoforms has shown that UGT1A3, UGT1A7, UGT1A9, UGT2B7, and UGT2B15 can also catalyze this reaction. researchgate.net Their contribution, however, is considered minor compared to the primary isoforms.

Identification of Primary UGTs Involved in this compound Synthesis (UGT1A1, UGT1A8, UGT1A10)

Kinetic Parameters of this compound Formation

The efficiency of an enzymatic reaction is described by its kinetic parameters, primarily the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). These values provide insight into the affinity of the enzyme for the substrate and the maximum rate at which the reaction can occur.

The apparent Km values for the formation of this compound have been determined in different microsomal systems, which are preparations of the endoplasmic reticulum from tissues like the liver and intestines. In human liver, duodenum, and jejunum microsomes, the Km values for this compound formation were found to be similar, ranging from 5.1 to 33.1 µM. researchgate.net This indicates a relatively consistent affinity of the UGT enzymes for bazedoxifene across these different tissues.

The apparent Vmax values, which reflect the maximum rate of this compound formation, have also been measured in these microsomal systems. The Vmax values ranged from 0.8 to 2.9 nmol/min/mg of protein. researchgate.net These values demonstrate the capacity of the UGT enzymes in these tissues to metabolize bazedoxifene.

To understand the specific contribution of individual UGT isoforms, kinetic studies have been performed using recombinant enzymes. These studies provide a clearer picture of the intrinsic activity of each isoform. For the formation of this compound, the Km values determined with recombinant UGT1A1, UGT1A8, and UGT1A10 were also within the range observed in human tissue microsomes, further confirming their primary role. researchgate.net

Table 1: Apparent Kinetic Parameters for this compound Formation

| Enzyme System | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) |

|---|---|---|

| Human Liver Microsomes | 5.1 - 33.1 | 0.8 - 2.9 |

| Human Duodenum Microsomes | 5.1 - 33.1 | 0.8 - 2.9 |

| Human Jejunum Microsomes | 5.1 - 33.1 | 0.8 - 2.9 |

| Recombinant UGT1A1 | Similar to microsomes | Not explicitly stated |

| Recombinant UGT1A8 | Similar to microsomes | Not explicitly stated |

| Recombinant UGT1A10 | Similar to microsomes | Not explicitly stated |

Data sourced from studies on human microsomal systems and recombinant UGT isoforms. researchgate.net

Determination of Apparent Vmax Values in Various Microsomal Systems

Substrate Specificity of UGTs for this compound Formation

The formation of this compound is not a uniform process across all UGT enzymes; rather, it exhibits a marked specificity for certain UGT isoforms. Research has identified that the key enzymes responsible for the glucuronidation of bazedoxifene are primarily located in the liver and the gastrointestinal tract.

Studies utilizing recombinant human UGT enzymes have been instrumental in delineating the specific isoforms involved. The primary enzymes identified as having the highest activity towards the formation of both this compound and Bazedoxifene-5-Glucuronide are UGT1A1, UGT1A8, and UGT1A10. UGT1A1 is predominantly expressed in the liver, while UGT1A8 and UGT1A10 are expressed in the gastrointestinal tract, highlighting the importance of both hepatic and extrahepatic metabolism in the disposition of bazedoxifene. researchgate.net Some in vitro studies have also indicated the involvement of UGT1A4 in the glucuronidation of the parent compound. drugbank.comfda.gov

The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), quantify the affinity of an enzyme for its substrate and the maximum rate of the reaction, respectively. For the formation of this compound, these parameters have been determined in various human tissues and for specific UGT isoforms. In human liver, duodenum, and jejunum microsomes, the Km values for the formation of this compound have been found to be similar, ranging from 5.1 to 33.1 µM. researchgate.net The corresponding Vmax values in these tissues ranged from 0.8 to 2.9 nmol/min/mg of protein. researchgate.net

More specifically, studies with individual recombinant UGT isoforms have provided a clearer picture of their relative contributions.

| UGT Isoform | Km (µM) | Vmax (nmol/min/mg protein) |

| UGT1A1 | 5.1 - 33.1 | 0.8 - 2.9 |

| UGT1A8 | 5.1 - 33.1 | 0.8 - 2.9 |

| UGT1A10 | 5.1 - 33.1 | 0.8 - 2.9 |

Table 1: Kinetic Parameters for this compound Formation by Human UGT Isoforms. The provided ranges are based on studies using human liver, duodenum, and jejunum microsomes, as well as recombinant UGT1A1, UGT1A8, and UGT1A10. researchgate.net

It is also noteworthy that genetic polymorphisms in UGT enzymes can influence the rate of bazedoxifene metabolism. For instance, the UGT1A1*28 polymorphism has been shown to affect the formation clearance of both major bazedoxifene glucuronides, indicating that individual genetic variability can play a significant role in the pharmacokinetics of the drug. nih.gov

Factors Influencing Bazedoxifene 4 Glucuronide Formation

Tissue-Specific Metabolism

The formation of Bazedoxifene-4'-Glucuronide occurs in specific tissues, primarily the liver and intestines, where UGT enzymes are abundant. europa.eunih.gov In vitro studies using tissue preparations have elucidated the distinct roles these organs play in the metabolite's production.

The liver is a primary site for the glucuronidation of bazedoxifene (B195308). In studies conducted with human liver microsomes, which contain a high concentration of UGT enzymes, this compound (also referred to as M4) was identified as the predominant metabolite formed. ingentaconnect.comresearchgate.net This indicates a high level of activity of hepatic UGTs, particularly UGT1A1, in catalyzing the attachment of a glucuronic acid moiety to the 4'-hydroxyl group of the bazedoxifene molecule. ingentaconnect.com Similar findings in monkey liver microsomes, which also predominantly produced this compound, further underscore the liver's significant role in producing this specific metabolite. tandfonline.com

Table 1: Comparison of this compound Formation in Human Tissues (In Vitro)

| Tissue Source | Primary Metabolite(s) | Key UGT Enzymes Involved | Reference |

|---|---|---|---|

| Liver Microsomes | This compound | UGT1A1 | ingentaconnect.comresearchgate.net |

| Hepatocytes | This compound | UGT1A1 | researchgate.netresearchgate.net |

| Intestinal Microsomes | This compound & Bazedoxifene-5-Glucuronide | UGT1A8, UGT1A10, UGT1A1 | ingentaconnect.comresearchgate.net |

Intestinal Microsomal Formation of this compound

Genetic Polymorphisms Affecting UGT Activity

The genetic variability within the UGT gene family is a well-established cause of inter-individual differences in drug metabolism. nih.gov For bazedoxifene, polymorphisms in the UGT1A1 gene are particularly influential.

The UGT1A128* polymorphism is a common genetic variant characterized by an additional TA repeat in the promoter region of the UGT1A1 gene, which leads to reduced enzyme expression and activity. Research has demonstrated that this polymorphism has a significant impact on the glucuronidation of bazedoxifene. ingentaconnect.comnih.gov Studies utilizing human liver microsomes grouped by their UGT1A128* genotype revealed a substantially lower rate of formation for bazedoxifene glucuronides, including this compound, in microsomes carrying the 28 allele. ingentaconnect.comnih.gov The effect was most pronounced in samples from individuals homozygous for the variant (28/28), which exhibited a 7 to 10-fold reduction in metabolic clearance compared to the wild-type (*1/1) genotype. ingentaconnect.comnih.gov

The genetic variability in UGT enzyme activity has direct consequences for the formation and clearance of this compound. The reduced metabolic capacity associated with the UGT1A128* polymorphism results in a decreased intrinsic metabolic clearance of bazedoxifene. ingentaconnect.comnih.gov This diminished clearance means that individuals carrying the *28/28 genotype metabolize the parent drug more slowly, which could lead to higher systemic exposure to bazedoxifene. ingentaconnect.com This highlights how genetic factors can significantly alter drug disposition and underscores the importance of pharmacogenetic considerations in understanding individual metabolic profiles. ingentaconnect.comnih.gov

Table 2: Influence of UGT1A1*28 Genotype on Bazedoxifene Metabolic Clearance

| UGT1A1 Genotype | Relative Metabolic Clearance | Implication | Reference |

|---|---|---|---|

| *1/*1 (Wild-Type) | Normal | Standard rate of metabolite formation. | ingentaconnect.comnih.gov |

| *1/*28 (Heterozygous) | Reduced | Intermediate rate of metabolite formation. | ingentaconnect.comnih.gov |

| *28/*28 (Homozygous Polymorphic) | 7 to 10-fold lower than other genotypes | Significantly decreased formation of glucuronide metabolites. | ingentaconnect.comnih.gov |

Impact of UGT1A1*28 Polymorphism on Bazedoxifene Glucuronidation

Modulation of UGT Activity by Other Compounds

The formation of this compound is catalyzed by several UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A1, UGT1A8, and UGT1A10, with a minor contribution from UGT1A9. nih.govdrugs.comtga.gov.au The efficiency of this metabolic process can be significantly influenced by the co-administration of other drugs that act as either inducers or inhibitors of these specific enzymes.

Enzyme Induction Studies

Enzyme induction involves the increased synthesis of metabolizing enzymes, which can lead to accelerated metabolism of a substrate. In the case of bazedoxifene, induction of UGT enzymes can enhance its glucuronidation, potentially leading to lower systemic exposure to the parent drug. nih.govwikidoc.org Several classes of drugs are known to be general inducers of UGT enzymes. The concomitant use of these substances may increase the metabolism of bazedoxifene. europa.eu

Clinical and drug interaction literature consistently identifies several compounds as potent UGT inducers. nih.goveuropa.eupfizer.comnps.org.auymaws.com These include certain anticonvulsants and anti-infectives. The potential effect of these inducers is an increased metabolic clearance of bazedoxifene, which would consequently alter the plasma concentration of its glucuronide metabolites. drugs.compfizer.com While formal drug interaction studies with all specific inducers and bazedoxifene may be limited, the known mechanism of action of these compounds allows for the prediction of such interactions. drugs.com For instance, the use of enzyme-inducing antiepileptic drugs is generally associated with the induction of a wide range of CYP450 and UGT isozymes. auckland.ac.nz

Table 1: Compounds with Potential to Induce UGT Enzymes for this compound Formation

| Compound | Class | Known Effect | Potential Impact on Bazedoxifene Metabolism | Reference |

|---|---|---|---|---|

| Rifampicin (Rifampin) | Anti-infective | Potent inducer of UGT enzymes. | May increase the metabolism of bazedoxifene, leading to reduced plasma concentrations of the parent drug. | nih.goveuropa.eupfizer.comnps.org.au |

| Phenobarbital | Anticonvulsant | Broad-spectrum enzyme inducer, including UGTs. | May enhance the glucuronidation of bazedoxifene. | nih.goveuropa.eupfizer.comnps.org.au |

| Carbamazepine | Anticonvulsant | Known UGT enzyme inducer. | Can decrease the serum concentration of bazedoxifene by increasing its metabolism. | nih.goveuropa.eupfizer.comdrugbank.com |

| Phenytoin | Anticonvulsant | Known to induce UGT enzymes. | May increase the rate of bazedoxifene glucuronidation. | nih.goveuropa.eupfizer.comnps.org.au |

Enzyme Inhibition Studies

Enzyme inhibition results in a decreased rate of metabolism, which can lead to increased concentrations of the parent drug. Research specifically investigating the inhibition of this compound formation by other compounds is limited.

While numerous drugs are known to inhibit various UGT isoforms, specific studies detailing their effect on the UGT enzymes responsible for bazedoxifene glucuronidation (UGT1A1, UGT1A8, UGT1A9, and UGT1A10) in the context of this specific substrate are not extensively documented in the reviewed literature.

One in vitro study noted that bazedoxifene itself can inhibit UGT1A10, one of the key enzymes in its own metabolism, but only at high concentrations (greater than 20 µM), and it was predicted that this interaction is not clinically relevant. No significant metabolic interactions were observed in vitro between bazedoxifene and conjugated estrogens in experiments with human hepatocytes and liver microsomes. drugs.com

The potential for drug-drug interactions via inhibition exists. For example, administration of drugs that are inhibitors of the UGT1A1 enzyme could theoretically mimic the phenotype of a genetic polymorphism (UGT1A1*28) that is known to decrease the metabolic clearance of bazedoxifene. researchgate.net However, specific clinical or in vitro studies identifying such inhibitors for bazedoxifene metabolism are not readily found.

Due to the lack of specific research findings on external compounds inhibiting this compound formation, a data table for enzyme inhibition cannot be provided at this time.

Analytical Methodologies for Bazedoxifene 4 Glucuronide

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of Bazedoxifene-4'-Glucuronide, enabling its separation from the parent drug and other metabolites in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) with Radioactivity Flow Detection

High-Performance Liquid Chromatography (HPLC) coupled with radioactivity flow detection is a key technique for profiling metabolites of bazedoxifene (B195308), particularly in disposition studies. nih.gov This method is especially useful when working with radiolabeled compounds, such as [14C]bazedoxifene. nih.gov

In this approach, a biological sample (e.g., plasma or fecal homogenate) is processed and injected into an HPLC system. nih.gov The HPLC column separates the different compounds based on their physicochemical properties. As the separated compounds elute from the column, they pass through a radioactivity flow detector, which measures the radioactivity of the eluent in real-time. berthold.com This allows for the creation of a radiochromatogram, where peaks correspond to radioactive components, including the parent drug and its metabolites like this compound. nih.govberthold.com This technique was instrumental in a study analyzing the metabolite profiles in plasma and feces of healthy postmenopausal women who received an oral dose of [14C]bazedoxifene. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structure Confirmation and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the definitive structural confirmation and sensitive quantification of this compound. nih.govresearchgate.net

For structural confirmation, mass spectrometry provides crucial molecular weight and fragmentation data. Both this compound and its isomer, Bazedoxifene-5-glucuronide, produce a protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ depending on the ionization mode. In one analysis, both glucuronide isomers produced a [M-H]⁻ ion at a mass-to-charge ratio (m/z) of 647. researchgate.net The fragmentation of this ion is key to confirming the presence of the glucuronide moiety. A characteristic neutral loss of 176 daltons (Da), corresponding to the glucuronic acid group, yields a product ion at m/z 471, which is the aglycone (bazedoxifene). researchgate.net While the mass spectra for both glucuronide isomers are similar, their distinct retention times on the HPLC column allow for their differentiation. researchgate.net

For quantification, LC-MS/MS is highly specific and sensitive. ingentaconnect.comresearchgate.net This technique often involves a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. ingentaconnect.com In this mode, the instrument is set to detect a specific precursor ion (e.g., m/z 647 for the glucuronide) and a specific product ion (e.g., m/z 471 for bazedoxifene). researchgate.net This high selectivity allows for accurate quantification even in complex biological matrices. ingentaconnect.comresearchgate.net Studies have utilized systems like an Agilent 1290 Infinity UHPLC coupled to an Agilent 6460 Triple Quad MS detector for these analyses. ingentaconnect.com Chromatographic separation is typically achieved using a C18 column. ingentaconnect.com

Table 1: Mass Spectrometric Data for this compound

| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Characteristic Loss (Da) |

|---|---|---|---|

| This compound | 647 | 471 | 176 |

Data sourced from studies confirming metabolite structures. researchgate.net

Radiometric Assays for Metabolic Studies

Radiometric assays are crucial for determining the metabolic disposition, including absorption, distribution, metabolism, and excretion (ADME), of a drug. A study involving healthy postmenopausal women who received a single oral dose of 20 mg (200 µCi) of [14C]bazedoxifene provides a clear example of this methodology. nih.gov

Table 2: Key Findings from a Radiometric Study of [14C]bazedoxifene

| Parameter | Finding |

|---|---|

| Total Mean Recovery of Radioactivity | 85.6% |

| Recovery in Feces | 84.7% |

| Recovery in Urine | 0.81% |

| Major Metabolic Pathway | Glucuronidation |

| This compound | Identified as a minor circulating metabolite (up to 20% of radioactivity) |

| Bazedoxifene-5-glucuronide | Identified as the predominant circulating metabolite (up to 95% of radioactivity) |

Findings from a study in healthy postmenopausal women after a single oral dose of [14C]bazedoxifene. nih.gov

In Vitro Experimental Models for Metabolite Generation

In vitro models using human-derived subcellular fractions are essential for investigating metabolic pathways and identifying the enzymes responsible for metabolite formation without the complexities of a whole-organism study.

Human Liver Microsomes

Human liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs). researchgate.net They are a standard model for studying Phase I and Phase II metabolism. In studies with bazedoxifene, incubations with human liver microsomes showed that this compound was the predominant metabolite formed. researchgate.net This indicates that the liver is a primary site for the formation of this specific glucuronide. ingentaconnect.comresearchgate.net The formation of Bazedoxifene-5-glucuronide was found to be much lower in this system. researchgate.net

Human Intestinal Microsomes

Table 3: Relative Formation of Bazedoxifene Glucuronides in In Vitro Models

| In Vitro Model | This compound Formation | Bazedoxifene-5-Glucuronide Formation |

|---|---|---|

| Human Liver Microsomes | Predominant metabolite | Minor metabolite |

| Human Intestinal Microsomes | Major metabolite | Major metabolite |

Comparative findings from in vitro metabolism studies. researchgate.net

Human Hepatocytes

Human hepatocytes, particularly cryopreserved preparations, serve as a comprehensive in vitro model for studying the metabolism of bazedoxifene. researchgate.net This system closely mimics the metabolic environment of the human liver, where bazedoxifene undergoes extensive phase II metabolism. researchgate.netnih.gov Glucuronidation is the primary metabolic pathway, with minimal involvement from cytochrome P450 enzymes. drugbank.comresearchgate.net

In studies using cryopreserved human hepatocytes, [¹⁴C]-labeled bazedoxifene is incubated with the cells to trace the formation of its metabolites. researchgate.net Analysis of the incubation medium, typically using high-performance liquid chromatography (HPLC) with radioactivity detection and liquid chromatography-mass spectrometry (LC-MS), allows for the identification and quantification of the resulting products. researchgate.netresearchgate.net

These experiments consistently show that bazedoxifene is metabolized into two major glucuronide conjugates: this compound and Bazedoxifene-5-Glucuronide. researchgate.nettga.gov.au In vitro experiments with female human hepatocytes demonstrated no significant metabolic interaction between bazedoxifene and conjugated estrogens. tga.gov.au While Bazedoxifene-5-Glucuronide is often the predominant circulating metabolite in plasma, this compound is also a major human metabolite. researchgate.nettga.gov.au The structures of these metabolites are confirmed by comparing their chromatographic behavior and mass spectra with authentic reference standards. researchgate.net Both glucuronides produce a protonated molecule [M+H]⁺ at an m/z of 647, and their mass spectra show a characteristic neutral loss of 176 Da, corresponding to the glucuronic acid moiety, which yields a product ion at m/z 471. researchgate.net

| Metabolite | Metabolic Pathway | Detection Method | Significance |

|---|---|---|---|

| This compound | Glucuronidation at the 4'-hydroxyl group | HPLC, LC-MS | Major Metabolite researchgate.nettga.gov.au |

| Bazedoxifene-5-Glucuronide | Glucuronidation at the 5-hydroxyl group | HPLC, LC-MS | Predominant Metabolite researchgate.netresearchgate.nettga.gov.au |

Recombinant UGT Enzymes

To identify the specific UGT isoforms responsible for the formation of this compound, researchers utilize recombinant UGT enzymes. researchgate.net These enzymes are produced using cDNA-expression systems, which allows for the study of each UGT isoform in isolation. criver.com This phenotyping approach is essential for pinpointing the key enzymes involved in a drug's metabolic clearance. criver.com

Incubation of bazedoxifene with a panel of recombinant human UGT isoforms has revealed that several enzymes can catalyze its glucuronidation. researchgate.net Studies have identified UGT1A1, UGT1A8, and UGT1A10 as the primary isoforms responsible for forming both this compound and Bazedoxifene-5-Glucuronide. researchgate.net While UGT1A1 is a major hepatic enzyme, UGT1A8 and UGT1A10 are expressed predominantly in the gastrointestinal tract, highlighting the importance of first-pass metabolism in the intestine. nih.govnih.gov

Kinetic studies are performed with these recombinant enzymes to determine their efficiency in forming this compound. These analyses provide key parameters such as the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity. Research has shown that the Km values for the formation of this compound are similar across liver and intestinal microsomes and the most active UGT isoforms. researchgate.net A study investigating the influence of the UGT1A128 polymorphism found that this genetic variation significantly impacts the metabolic clearance of both bazedoxifene glucuronides, with the homozygous polymorphic genotype (28/*28) showing a 7 to 10-fold lower metabolic clearance. nih.gov

| Enzyme Source | Parameter | Value (μM) | Reference |

|---|---|---|---|

| Liver Microsomes | Km | 5.1 - 33.1 | researchgate.net |

| Duodenum Microsomes | Km | 5.1 - 33.1 | researchgate.net |

| Jejunum Microsomes | Km | 5.1 - 33.1 | researchgate.net |

| Recombinant UGT1A1 | Km | 5.1 - 33.1 | researchgate.net |

| Recombinant UGT1A8 | Km | 5.1 - 33.1 | researchgate.net |

| Recombinant UGT1A10 | Km | 5.1 - 33.1 | researchgate.net |

Disposition and Clearance of Bazedoxifene 4 Glucuronide

Circulating Levels and Contribution to Total Plasma Radioactivity

Following oral administration, bazedoxifene (B195308) is extensively metabolized, with glucuronidation being the primary metabolic pathway and little to no evidence of cytochrome P450-mediated metabolism. europa.eunih.gov In human plasma, the glucuronidated metabolites are the major circulating components, with concentrations of the primary glucuronide, bazedoxifene-5-glucuronide, being approximately 10-fold higher than those of the unchanged parent drug. europa.eudrugbank.comnih.govdrugs.comhres.ca

Bazedoxifene-4'-glucuronide is considered a minor metabolite in terms of circulating levels. nih.govnih.gov In a study involving healthy postmenopausal women who received a single oral dose of radiolabeled [14C]bazedoxifene, radiochromatograms of plasma samples showed that this compound accounted for up to 20% of the total radioactivity. nih.gov In contrast, the major circulating metabolite, bazedoxifene-5-glucuronide, constituted up to 95% of the radioactivity in most plasma samples, while unchanged bazedoxifene represented only 0% to 13%. nih.gov Studies in rats also identified this compound as a minor metabolite in plasma. nih.gov

| Compound | Relative Contribution to Plasma Radioactivity (%) |

|---|---|

| Bazedoxifene-5-glucuronide | Up to 95% |

| This compound | Up to 20% |

| Unchanged Bazedoxifene | 0% - 13% |

Excretion Pathways of Bazedoxifene Metabolites

The elimination of bazedoxifene and its metabolites is characterized by a clear predominance of fecal excretion, with a negligible amount being cleared through the kidneys.

The primary route for the elimination of bazedoxifene and its metabolites is through the feces. drugbank.comdrugs.com In a human mass balance study using radiolabeled bazedoxifene, the total mean recovery of the radioactive dose in excreta was 85.6%. nih.gov Of this, the vast majority, 84.7% of the administered dose, was recovered in the feces. nih.govnih.gov This is consistent across multiple sources, which report that approximately 85% of the dose is excreted in feces. nih.govdrugs.comnih.gov The main radioactive component found in feces is unchanged bazedoxifene. nih.govnih.gov This is thought to be a combination of unabsorbed drug and glucuronide metabolites, such as this compound, that have been excreted into the bile and subsequently hydrolyzed back to the parent compound by intestinal bacteria. nih.govfda.gov

Urinary excretion plays a minimal role in the clearance of bazedoxifene and its metabolites. europa.eunih.gov Studies have consistently shown that less than 1% of an administered dose of radiolabeled bazedoxifene is eliminated in the urine. europa.eunih.govdrugbank.comdrugs.comnih.govnih.gov One detailed study reported the fraction of the dose recovered in urine to be just 0.81%. nih.gov This indicates that renal clearance is not a significant pathway for either the parent drug or its glucuronidated conjugates.

| Excretion Pathway | Percentage of Recovered Dose (%) |

|---|---|

| Fecal | ~85% |

| Urinary | <1% |

Predominance of Fecal Excretion

Enterohepatic Recirculation of Glucuronides

There is strong evidence to suggest that bazedoxifene and its glucuronide metabolites undergo enterohepatic recirculation. nih.govdrugs.comnih.gov This process involves the excretion of the glucuronides into the bile, their subsequent hydrolysis back to the parent compound by enzymes in the gut, and the reabsorption of the parent drug into systemic circulation. nih.gov Several observations support this mechanism.

Pharmacokinetic profiles of bazedoxifene often show plateaus and secondary peaks in plasma concentrations over time, which is a characteristic sign of enterohepatic recycling. tga.gov.au Furthermore, while this compound is a relatively minor metabolite in plasma, in vivo and in vitro data suggest it is formed in humans but is preferentially excreted into the bile. fda.gov Studies in rats also found that both this compound and bazedoxifene-5-glucuronide were major metabolites in bile. nih.gov The presence of high concentrations of unchanged bazedoxifene in the feces is also attributed to the deconjugation (hydrolysis) of biliary-excreted glucuronides by intestinal bacterial enzymes. nih.gov

Pharmacological and Biological Significance of Bazedoxifene 4 Glucuronide

Assessment of Intrinsic Biological Activity of the Metabolite

Evaluation of Estrogen Receptor Agonist/Antagonist Activity in Preclinical Models

Preclinical evaluations have demonstrated that bazedoxifene-4'-glucuronide retains pharmacological activity, specifically as an antagonist of the estrogen receptor. fda.gov In vitro transcription assays have been instrumental in characterizing this activity. tga.gov.au These studies measure the ability of a compound to inhibit or stimulate the transcriptional activity of genes regulated by the estrogen receptor. The results indicate that this compound exhibits estrogen receptor antagonist properties. tga.gov.au Further in vivo studies in rat models have also suggested that the glucuronide metabolites of bazedoxifene (B195308) are pharmacologically active and can antagonize the effects of estrogen in the uterus. fda.gov

Comparative Analysis with Parent Compound and Other SERM Metabolites

When compared to its parent compound, bazedoxifene, the functional activity of this compound is significantly weaker. tga.gov.au While the estrogen receptor binding affinity of this compound is not markedly different from bazedoxifene, its functional antagonist potency is substantially lower. tga.gov.au In vitro transcription assays have quantified this difference, revealing that the antagonist potency of this compound is more than 900 times lower than that of bazedoxifene. tga.gov.au

This notable decrease in potency is a critical finding, as it suggests that despite its presence in circulation, its direct contribution to the systemic estrogenic and anti-estrogenic effects of the parent drug is likely minimal.

| Compound | Estrogen Receptor Binding Affinity (IC50, nM) | Functional Antagonist Potency (vs. Bazedoxifene) |

|---|---|---|

| Bazedoxifene | 15-17 | - |

| This compound | 5.2-84 | >900 times lower |

| Bazedoxifene-5-Glucuronide | 5.2-84 | 175 times lower |

Bazedoxifene itself binds with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a slight preference for ERα. nih.govopenaccessjournals.com Its affinity for ERα is about 10-fold lower than that of 17β-estradiol. nih.gov In comparison, another SERM, raloxifene, has a similar binding affinity to bazedoxifene for ERα. nih.gov The primary metabolite of raloxifene, raloxifene-4'-glucuronide, also demonstrates a significantly reduced binding affinity for the estrogen receptor compared to its parent compound. elifesciences.org

Potential for Direct Receptor Interactions

The primary mechanism of action for bazedoxifene and its metabolites involves interaction with estrogen receptors. tga.gov.aueuropa.eu While bazedoxifene itself has been screened against a panel of other steroid receptors, it has shown only weak cross-reactivity. fda.gov Specifically, weak antagonist activity was noted at the glucocorticoid receptor, but with a potency 75 times lower than its activity at the estrogen receptor. tga.gov.au Antagonism of androgen, progesterone, and mineralocorticoid receptors was even weaker. tga.gov.au

Given the substantially lower functional potency of this compound at the estrogen receptor, it is unlikely to have significant direct interactions with other receptor systems. tga.gov.au The glucuronidation process generally increases the water solubility of a compound, facilitating its excretion and often reducing its biological activity.

Role as a Circulating Metabolite in Biological Systems

Following oral administration, bazedoxifene is extensively metabolized, primarily through glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes. europa.eudrugbank.com This process occurs in the intestine and liver. europa.eu this compound is one of the major metabolites formed, alongside bazedoxifene-5-glucuronide. drugbank.com

In humans, this compound is considered a major metabolite. tga.gov.au However, its plasma concentration can vary between species. For instance, in rats and cynomolgus monkeys, it is a relatively minor plasma metabolite compared to bazedoxifene-5-glucuronide, which is the predominant circulating metabolite in these species and in humans. tga.gov.aunih.gov In mice, however, this compound is also a major metabolite. tga.gov.au Studies in healthy postmenopausal women have shown that after an oral dose of radiolabeled bazedoxifene, the majority of the circulating radioactivity is composed of its glucuronide metabolites. openaccessjournals.com The concentrations of these glucuronides in plasma can be approximately 10-fold higher than that of the unchanged parent drug. europa.eudrugbank.com

The primary route of excretion for bazedoxifene and its metabolites is through the feces, with very little eliminated in the urine. nih.govopenaccessjournals.com It is suggested that this compound formed in monkeys and humans may be preferentially excreted in the bile. fda.gov

| Parameter | Finding |

|---|---|

| Major Metabolic Pathway | Glucuronidation |

| Major Metabolites | This compound, Bazedoxifene-5-Glucuronide |

| Primary Route of Excretion | Feces |

| Plasma Concentration of Glucuronides vs. Parent Drug | Approximately 10-fold higher |

Comparative Metabolism of Bazedoxifene 4 Glucuronide Across Species

Interspecies Differences in Glucuronidation Pathways

Glucuronidation represents the primary metabolic pathway for bazedoxifene (B195308), leading to the formation of two main metabolites: bazedoxifene-4'-glucuronide and bazedoxifene-5-glucuronide. fda.govnih.govingentaconnect.com This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes located in the liver and intestinal tract. europa.euresearchgate.net

Significant interspecies differences exist in the relative formation of these two glucuronide metabolites. In mice, both this compound and bazedoxifene-5-glucuronide are present. fda.gov However, in rats, monkeys, and humans, bazedoxifene-5-glucuronide is the predominant metabolite. fda.gov

The specific UGT enzymes involved in bazedoxifene's metabolism have been identified as UGT1A1, UGT1A8, and UGT1A10. ingentaconnect.com The expression and activity of these enzymes can vary between species, contributing to the observed differences in the metabolic profile of bazedoxifene. For instance, while in vitro studies with human liver microsomes show that this compound is the predominant metabolite formed, in vivo data in humans reveal that bazedoxifene-5-glucuronide is the major circulating metabolite. ingentaconnect.comeuropa.eu This discrepancy suggests that extrahepatic glucuronidation, possibly in the intestine, and preferential biliary excretion of this compound in humans and monkeys could play a significant role. fda.gov

Quantitative Differences in this compound Formation in Animal Models (e.g., rats, monkeys) versus Humans

In humans, following oral administration, the concentrations of bazedoxifene-5-glucuronide in plasma are approximately 10-fold higher than those of the parent bazedoxifene. europa.eu Although this compound is formed, its levels in systemic circulation are lower compared to the 5-glucuronide isomer. fda.gov

In contrast, studies in mice indicate the presence of both 4'- and 5-glucuronides, suggesting a more balanced formation or different elimination kinetics compared to other species. fda.gov Rats and monkeys, similar to humans, show a predominance of the 5-glucuronide metabolite over the 4'-glucuronide. fda.gov Research on intestinal microsomes has shown that in vitro intrinsic clearance for glucuronidation tends to be lower in humans compared to laboratory animals. nih.gov

Interactive Data Table: Predominant Bazedoxifene Glucuronide Metabolites Across Species

| Species | Predominant Glucuronide Metabolite(s) |

| Mouse | This compound and Bazedoxifene-5-glucuronide fda.gov |

| Rat | Bazedoxifene-5-glucuronide fda.gov |

| Monkey | Bazedoxifene-5-glucuronide fda.gov |

| Human | Bazedoxifene-5-glucuronide fda.goveuropa.eu |

Future Research Directions

The comprehensive understanding of any drug metabolite, including those formed in smaller quantities, is crucial for predicting drug efficacy, potential interactions, and interindividual variability in response. For Bazedoxifene-4'-Glucuronide, several avenues of research remain open that promise to deepen our knowledge beyond initial metabolic profiling.

Q & A

Q. What are the optimal methodologies for synthesizing and isolating Bazedoxifene-4'-Glucuronide in vitro?

Synthesis of glucuronide metabolites typically involves enzymatic or chemical glucuronidation. For this compound, recombinant UDP-glucuronosyltransferases (UGTs), particularly UGT1A8 and UGT1A10, are critical due to their role in conjugating SERMs like raloxifene . Optimized protocols from quercetin glucuronide synthesis (e.g., 19% yield via selective enzymatic reactions and HPLC purification) can be adapted, with adjustments for steric hindrance in the 4'-position . Post-synthesis, reversed-phase HPLC coupled with ESI/MS is recommended for isolation and purity validation.

Q. Which analytical techniques are most robust for quantifying this compound in biological matrices?

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:

- Chromatography : C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve polar glucuronides from matrix interferences .

- Ionization : Negative-ion ESI mode for enhanced sensitivity.

- Quantification : Use deuterated internal standards (e.g., d4-glucuronides) to correct for matrix effects. Validation should follow FDA guidelines for precision (<15% RSD) and accuracy (85–115%) .

Q. Which metabolic enzymes are primarily responsible for this compound formation?

UGT1A isoforms, particularly UGT1A8 and UGT1A10, are implicated in glucuronidation of SERMs. Enzyme kinetics studies using recombinant UGTs and inhibition assays (e.g., with β-glucuronidase) can confirm isoform specificity . Co-factor optimization (e.g., UDP-glucuronic acid concentration) is critical for in vitro reaction efficiency.

Q. What pharmacokinetic parameters should be prioritized when studying this compound in vivo?

- Clearance : Assess renal vs. hepatic elimination via urinary/fecal recovery studies.

- Half-life : Compare with parent drug to evaluate enterohepatic recirculation potential.

- Tissue distribution : Use LC-MS/MS to measure concentrations in liver, intestine, and plasma .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic stability be resolved?

Contradictions often arise from interspecies variability or assay conditions. Strategies include:

- CYP phenotyping : Pre-screen human/animal liver microsomes to rule out cytochrome P450 interactions .

- Time-course assays : Monitor glucuronide degradation under physiological pH/temperature to identify instability hotspots .

- Population modeling : Use Bayesian approaches to account for individual variability in UGT expression .

Q. What challenges arise in sample preparation for this compound analysis, and how can they be mitigated?

- Matrix effects : Urinary creatinine correction is essential to normalize concentration variability .

- Solid-phase extraction (SPE) limitations : Polar glucuronides may be lost during wash steps. Alternatives include protein precipitation with cold methanol or hybrid SPE-solvent methods .

- Enzymatic hydrolysis validation : Confirm β-glucuronidase efficiency (e.g., spike-and-recovery tests) to avoid underestimation .

Q. What advanced structural characterization techniques are applicable to this compound?

Q. How do genetic polymorphisms in UGTs affect this compound metabolism?

UGT1A128 and UGT1A82 variants reduce glucuronidation capacity. Genotype-phenotype studies using:

Q. Can this compound modulate synaptic plasticity via estrogen receptor (ER) interactions?

Though Bazedoxifene is an ER antagonist, its glucuronide may retain partial agonist activity. Experimental approaches:

Q. How can Bayesian analysis improve flux quantification in this compound studies?

Bayesian Markov chain Monte Carlo (MCMC) simulations integrate prior data (e.g., glucuronide enrichment from 2H2O ingestion) to estimate:

- Gluconeogenesis/glycogenolysis ratios : Calculated as 1 − (Glucuronide H5/Glucuronide H2) .

- Posterior probability distributions : Provide uncertainty intervals for flux parameters, enhancing reproducibility in small-sample studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。